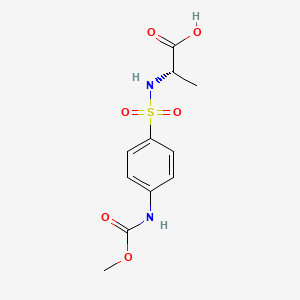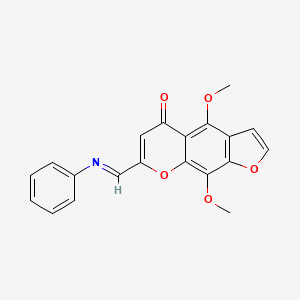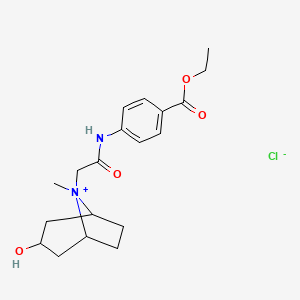
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenylamine, which is further acetylated and combined with a tropinium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps:
Formation of Ethoxycarbonylphenylamine: This step involves the reaction of phenylamine with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group.
Acetylation: The ethoxycarbonylphenylamine is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Tropinium Chloride Formation: The final step involves the reaction of the acetylated product with tropinium chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and ethoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenylamine derivatives.
Scientific Research Applications
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-benzoquinone imine
- N-Acetyl-p-benzoquinonimine
- N-Acetyl-p-quinonimine
Uniqueness
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93614-58-5 |
|---|---|
Molecular Formula |
C19H27ClN2O4 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
ethyl 4-[[2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetyl]amino]benzoate;chloride |
InChI |
InChI=1S/C19H26N2O4.ClH/c1-3-25-19(24)13-4-6-14(7-5-13)20-18(23)12-21(2)15-8-9-16(21)11-17(22)10-15;/h4-7,15-17,22H,3,8-12H2,1-2H3;1H |
InChI Key |
RPPLOVDJJNXWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)

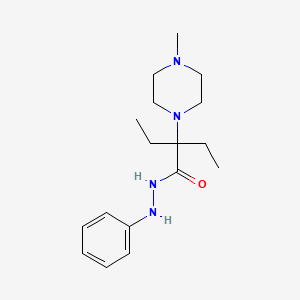

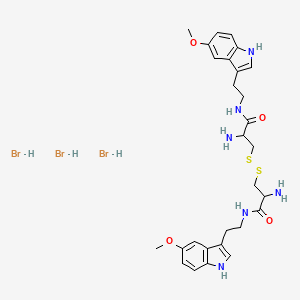
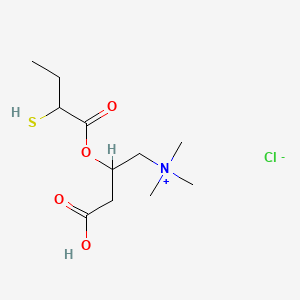
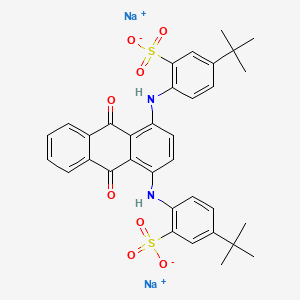
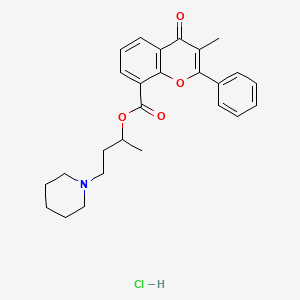
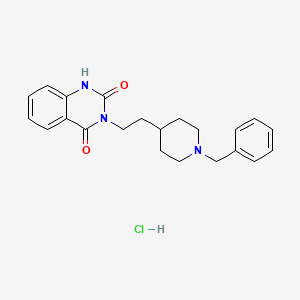
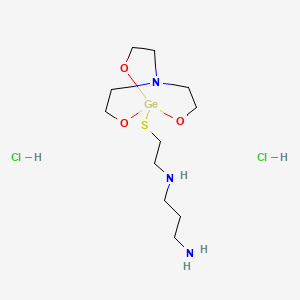

![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
